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Compound of Interest

Compound Name: Gne-617

Cat. No.: B15611803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GNE-617 is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase

(NAMPT), a key enzyme in the NAD+ salvage pathway. By depleting intracellular NAD+ levels,

GNE-617 exhibits significant anti-proliferative effects in various cancer cell lines and has

demonstrated efficacy in in vivo tumor models. This technical guide provides a comprehensive

overview of the chemical properties, a detailed synthesis route, and key biological experimental

protocols for GNE-617, intended to serve as a valuable resource for researchers in the fields of

oncology, metabolism, and drug discovery.

Chemical Properties
GNE-617, with the chemical name N-(4-((3,5-difluorophenyl)sulfonyl)benzyl)imidazo[1,2-

a]pyridine-6-carboxamide, possesses the following physicochemical properties:
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Property Value Reference

Molecular Formula C₂₁H₁₅F₂N₃O₃S [1]

Molecular Weight 427.42 g/mol [1]

CAS Number 1362154-70-8 [1]

Appearance Solid

Melting Point Not Reported

Boiling Point Not Reported

Solubility
DMSO: ≥21.35 mg/mLWater:

InsolubleEthanol: Insoluble
[1]

pKa Not Reported

LogP Not Reported

Synthesis Routes
The synthesis of GNE-617 can be achieved through a multi-step process involving the

preparation of two key intermediates: imidazo[1,2-a]pyridine-6-carboxylic acid and 4-((3,5-

difluorophenyl)sulfonyl)benzylamine. These intermediates are then coupled to form the final

product.

Synthesis of Intermediates
2.1.1. Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid

A plausible synthetic route for imidazo[1,2-a]pyridine-6-carboxylic acid is outlined below. This

synthesis typically starts from a commercially available aminopyridine derivative.
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Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate. To a solution of 2-amino-5-

bromopyridine in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate. The

mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration

and purified by recrystallization.

Step 2: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid. The ethyl imidazo[1,2-

a]pyridine-6-carboxylate is hydrolyzed using a base, such as sodium hydroxide, in a mixture

of water and an organic solvent like ethanol. The reaction mixture is heated until the

hydrolysis is complete. After cooling, the solution is acidified with an acid, such as

hydrochloric acid, to precipitate the carboxylic acid. The product is then collected by filtration,

washed with water, and dried.

2.1.2. Synthesis of 4-((3,5-difluorophenyl)sulfonyl)benzylamine

The synthesis of this key amine intermediate involves a sulfone formation followed by a

reduction of a nitrile or a related functional group.

3,5-Difluorobenzenesulfonyl chloride

4-((3,5-Difluorophenyl)sulfonyl)benzonitrile

Sulfonylation

4-Cyanobenzyl bromide

4-((3,5-Difluorophenyl)sulfonyl)benzylamineReduction
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Synthesis of 4-((3,5-difluorophenyl)sulfonyl)benzylamine.

Experimental Protocol:

Step 1: Synthesis of 4-((3,5-Difluorophenyl)sulfonyl)benzonitrile. 3,5-Difluorobenzenesulfonyl

chloride is reacted with 4-cyanobenzyl bromide in the presence of a suitable base (e.g.,

triethylamine) in an aprotic solvent (e.g., dichloromethane) at room temperature. The

reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up

by washing with water and brine, and the organic layer is dried and concentrated. The crude

product is purified by column chromatography.

Step 2: Synthesis of 4-((3,5-Difluorophenyl)sulfonyl)benzylamine. The nitrile group of 4-((3,5-

difluorophenyl)sulfonyl)benzonitrile is reduced to a primary amine. This can be achieved

using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous

solvent like tetrahydrofuran (THF) or by catalytic hydrogenation using a catalyst like Raney

nickel under a hydrogen atmosphere. After the reduction is complete, the reaction is carefully

quenched, and the product is extracted and purified.

Final Synthesis of GNE-617
The final step in the synthesis of GNE-617 is an amide coupling reaction between imidazo[1,2-

a]pyridine-6-carboxylic acid and 4-((3,5-difluorophenyl)sulfonyl)benzylamine.

Imidazo[1,2-a]pyridine-6-carboxylic acid

GNE-617

Amide Coupling
(e.g., HATU, DIPEA)

4-((3,5-Difluorophenyl)sulfonyl)benzylamine
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Final Synthesis of GNE-617.

Experimental Protocol:
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To a solution of imidazo[1,2-a]pyridine-6-carboxylic acid in a suitable aprotic solvent such as

dimethylformamide (DMF), a coupling agent like HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA)

are added.

The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

4-((3,5-difluorophenyl)sulfonyl)benzylamine is then added to the reaction mixture.

The reaction is stirred at room temperature until completion, which is monitored by TLC or

LC-MS.

Upon completion, the reaction mixture is diluted with water and the product is extracted with

an organic solvent like ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford GNE-617 as a

solid.

Biological Activity and Mechanism of Action
GNE-617 is a highly potent and selective inhibitor of nicotinamide phosphoribosyltransferase

(NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes

nicotinamide adenine dinucleotide (NAD+) from nicotinamide. NAD+ is an essential coenzyme

for numerous cellular processes, including redox reactions, DNA repair, and signaling. Cancer

cells, with their high metabolic and proliferative rates, are often highly dependent on the

NAMPT-mediated NAD+ salvage pathway for survival.

By inhibiting NAMPT, GNE-617 leads to a rapid depletion of intracellular NAD+ levels. This, in

turn, disrupts cellular energy metabolism, inhibits NAD+-dependent enzymes such as PARPs,

increases reactive oxygen species (ROS), and leads to the accumulation of DNA damage,

ultimately inducing cancer cell death.
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Mechanism of action of GNE-617.

In Vitro Potency
GNE-617 has demonstrated potent anti-proliferative activity against a wide range of cancer cell

lines.
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Cell Line Cancer Type IC₅₀ (nM) Reference

U251 Glioblastoma 1.8 [1]

HT1080 Fibrosarcoma 2.1 [1]

PC3 Prostate Cancer 2.7 [1]

MiaPaCa2 Pancreatic Cancer 7.4 [1]

HCT116 Colorectal Cancer 2.0 [1]

A549
Non-small cell lung

cancer
18.9 [2]

GNE-617 inhibits the biochemical activity of NAMPT with an IC₅₀ of 5 nM.[2]

Key Experimental Protocols
NAMPT Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of GNE-617 against

purified NAMPT enzyme.

Methodology:

Reagents and Materials: Purified recombinant human NAMPT enzyme, NAMPT assay

buffer, ATP, nicotinamide, phosphoribosyl pyrophosphate (PRPP), a coupled enzyme system

for detecting the product (e.g., NMNAT and an enzyme that uses NAD+ to generate a

fluorescent or colorimetric signal), 96-well or 384-well plates, plate reader.

Procedure:

Prepare serial dilutions of GNE-617 in DMSO, followed by dilution in assay buffer. The

final DMSO concentration should be kept constant (e.g., <1%).

In the wells of the microplate, add the NAMPT enzyme and the GNE-617 dilutions (or

vehicle control).
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Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room

temperature.

Initiate the reaction by adding a substrate mixture containing nicotinamide, PRPP, and

ATP.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60-

120 minutes).

Stop the reaction and add the reagents for the detection step.

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

Data Analysis:

Subtract the background signal (wells without enzyme).

Calculate the percent inhibition for each concentration of GNE-617 relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the GNE-617 concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay
Objective: To determine the anti-proliferative effect of GNE-617 on cancer cell lines.

Methodology:

Reagents and Materials: Cancer cell lines, cell culture medium and supplements, 96-well cell

culture plates, GNE-617, DMSO, a cell viability reagent (e.g., CellTiter-Glo®, resazurin, or

MTT).

Procedure:

Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach

overnight.
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Prepare serial dilutions of GNE-617 in cell culture medium.

Treat the cells with the GNE-617 dilutions or vehicle control (medium with the same final

concentration of DMSO).

Incubate the cells for a specified period (e.g., 72 or 96 hours).

Add the cell viability reagent according to the manufacturer's instructions.

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

Data Analysis:

Normalize the data to the vehicle-treated control cells (100% viability).

Plot the percentage of viable cells against the log concentration of GNE-617.

Calculate the IC₅₀ value using non-linear regression analysis.

In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of GNE-617 in a mouse xenograft model.

Methodology:

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., U251 or

HT1080) into the flank of the mice.

Treatment:

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Prepare a formulation of GNE-617 for oral gavage (e.g., in a vehicle like 0.5%

methylcellulose with 0.2% Tween 80).
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Administer GNE-617 or vehicle to the respective groups at a specified dose and schedule

(e.g., once or twice daily).[3]

Efficacy Evaluation:

Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor

volume can be calculated using the formula: (Length x Width²)/2.

Continue the treatment for a predetermined period or until the tumors in the control group

reach a specified size.

Pharmacodynamic Analysis (Optional):

At the end of the study, or at specific time points, tumors can be harvested to measure

NAD+ levels to confirm target engagement.

Data Analysis:

Plot the mean tumor volume over time for each group.

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the

control group.

Analyze the statistical significance of the results.
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Workflow for an in vivo xenograft study of GNE-617.

Conclusion
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GNE-617 is a valuable research tool for investigating the role of NAMPT and NAD+ metabolism

in cancer and other diseases. Its potent and selective inhibitory activity, coupled with

demonstrated in vivo efficacy, makes it a significant compound for preclinical studies. This

technical guide provides a foundational understanding of its chemical properties, a detailed

synthetic approach, and essential experimental protocols to facilitate further research and drug

development efforts centered on NAMPT inhibition. Researchers are encouraged to consult the

cited literature for more in-depth information and specific experimental details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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